Lithospermoside
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Overview
Description
Griffonin is a bioactive compound extracted from the seeds of Griffonia simplicifolia, a tropical plant native to West Africa. This compound has garnered significant attention due to its diverse pharmacological properties, including antioxidant, antimicrobial, and antiproliferative activities .
Mechanism of Action
Target of Action
Lithospermoside is an alkaloid compound found in Semiaquilegia adoxoides . It has been reported to have various pharmacological effects, including anticancer, anti-inflammatory, antibacterial, hypoglycemic, and antioxidant activities .
Mode of Action
It has been suggested that this compound may exert its effects through interactions with multiple targets and pathways . For instance, it has been reported to inhibit the proliferation of various cancer cells, including esophageal cancer, liver cancer, and breast cancer .
Biochemical Pathways
This compound is believed to affect several biochemical pathways. For example, it has been associated with the Epithelial-mesenchymal transformation (EMT), a process linked to the migration and invasion of tumor cells . In one study, it was found that the expression level of N-cadherin, a protein involved in cell adhesion and a marker of EMT, decreased after treatment with this compound .
Pharmacokinetics
A study has reported that the bioavailability of this compound was found to be 551% in rats , suggesting that it can be effectively absorbed and utilized by the body.
Result of Action
This compound has been reported to exhibit strong hypoglycemic activity in diabetic mice at doses of 10 and 20 mg/kg body weight, and it also prevents body weight loss . This suggests that this compound could potentially be used as a therapeutic agent for managing diabetes.
Biochemical Analysis
Cellular Effects
Lithospermoside has been found to exhibit strong hypoglycemic activity in diabetic mice . This suggests that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism related to glucose regulation .
Molecular Mechanism
Its hypoglycemic activity suggests that it may interact with biomolecules involved in glucose regulation, potentially through enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
In animal models, specifically diabetic mice, this compound has shown strong hypoglycemic activity at doses of 10 and 20 mg/kg body weight
Preparation Methods
The preparation of griffonin involves several steps. The roots of Griffonia simplicifolia are first smashed and then extracted using solvents such as water, acetone, methanol, or ethanol . Among these, methanol has been found to be the most efficient for extracting bioactive compounds . The extraction process can be enhanced using techniques like microwave-assisted extraction (MAE) or Soxhlet extraction .
Chemical Reactions Analysis
Griffonin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of griffonin can lead to the formation of quinones, while reduction can yield alcohols .
Scientific Research Applications
Griffonin has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: The compound has shown antiproliferative activity against cancer cell lines such as HeLa, HepG2, and MCF-7.
Comparison with Similar Compounds
Griffonin can be compared with other bioactive compounds such as flavonoids and alkaloids. Unlike flavonoids, which are primarily known for their antioxidant properties, griffonin also exhibits significant antiproliferative and antimicrobial activities . Similar compounds include:
Quercetin: A flavonoid with strong antioxidant properties.
Berberine: An alkaloid known for its antimicrobial and anticancer activities.
Curcumin: A polyphenol with antioxidant, anti-inflammatory, and anticancer properties.
Griffonin stands out due to its multifaceted pharmacological profile, making it a unique and valuable compound for various scientific and industrial applications .
Properties
CAS No. |
63492-69-3 |
---|---|
Molecular Formula |
C14H19NO8 |
Molecular Weight |
329.30 g/mol |
IUPAC Name |
(2E)-2-[4,5-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile |
InChI |
InChI=1S/C14H19NO8/c15-4-3-6-1-2-7(17)9(18)13(6)23-14-12(21)11(20)10(19)8(5-16)22-14/h1-3,7-14,16-21H,5H2/b6-3+ |
InChI Key |
WIIDBJNWXCWLKF-ZZXKWVIFSA-N |
SMILES |
C1=CC(=CC#N)C(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O |
Isomeric SMILES |
C1=C/C(=C\C#N)/C(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O |
Canonical SMILES |
C1=CC(=CC#N)C(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Griffonin; Lithospermoside; Griffonia simplicifolia extracts; NSC 290807; NSC-290807; NSC290807; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Lithospermoside and where is it found?
A1: this compound is a naturally occurring noncyanogenic cyanoglucoside. It has been isolated from various plant species, including Semiaquilegia adoxoides [, , , ], Bauhinia holophylla [, ], Coldenia procumbens [, ], Thalictrum rugosum [], Ochna schweinfurthiana [, ], Campylospermum elongatum [], Cercis chinensis [], Sarcandra glabra [], Thalictrum orientale [], and Lophira alata [].
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C14H17NO7 and its molecular weight is 311.29 g/mol.
Q3: Has the total synthesis of this compound been achieved?
A3: Yes, the total synthesis of (−)-Lithospermoside has been achieved starting from optically pure oxatrinorbornenone. The synthesis involves several steps, with glycosidation being a key step sensitive to steric hindrance. [, , ]
Q4: What are the reported pharmacological activities of this compound?
A4: this compound has been reported to possess various pharmacological activities, including anticancer, anti-inflammatory, antibacterial, hypoglycemic, and antioxidant effects. []
Q5: What is the mechanism of action of this compound in exhibiting hypoglycemic activity?
A5: While this compound has shown hypoglycemic activity in diabetic mice [], its exact mechanism of action in lowering blood glucose levels remains unclear and requires further investigation.
Q6: What other compounds are often found alongside this compound in plants?
A6: this compound is often found alongside other compounds like flavonoids, triterpenes, and other cyanoglucosides, depending on the plant species. [, , , , , , , , , , , ]
Q7: Which analytical techniques are used to identify and characterize this compound?
A7: this compound is commonly identified and characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), UV spectroscopy, and infrared (IR) spectroscopy. [, , ]
Q8: Is there any information available on the stability and formulation of this compound?
A9: While some studies mention the isolation and purification of this compound [], there is limited information available regarding its stability under various conditions or specific formulation strategies to enhance its stability, solubility, or bioavailability.
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